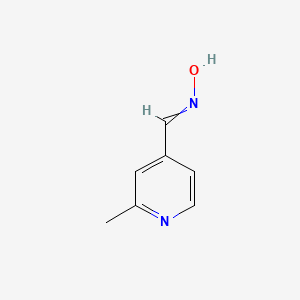

2-Methylisonicotinaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H8N2O/c1-6-4-7(5-9-10)2-3-8-6/h2-5,10H,1H3 |

InChI Key |

IHYNYQGPHGYBBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylisonicotinaldehyde Oxime and Its Precursors

Direct Oxime Formation from 2-Methylisonicotinaldehyde (B1332963)

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. This transformation involves the condensation of the aldehyde with a hydroxylamine (B1172632) derivative.

The most common method for synthesizing oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride. nih.govijprajournal.com This reaction is typically performed in a solvent and often requires a base to neutralize the HCl released from the hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile. The classical approach involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine (B92270). nih.gov However, this method can have drawbacks such as long reaction times and the use of toxic solvents. nih.govijprajournal.com

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-Methylisonicotinaldehyde. This is followed by a proton transfer and subsequent dehydration to yield the C=N double bond of the oxime. The reaction of 2-pyridinecarbonitrile with hydroxylamine hydrochloride and triethylamine (B128534) in ethanol (B145695) under reflux has been shown to produce 2-Pyridylamid oxime in 100% yield. chemicalbook.com A similar principle applies to the aldehyde, where the carbonyl group reacts instead of a nitrile group.

To improve the efficiency, yield, and environmental friendliness of oxime synthesis, various catalytic systems and solvent conditions have been developed. These modern approaches often offer milder reaction conditions and simpler work-up procedures. nih.govijprajournal.com

Solvent-Free and Green Approaches: A notable green chemistry approach involves the use of grindstone chemistry, where the reactants are ground together in a mortar and pestle without any solvent. nih.gov For instance, the reaction of an aldehyde with hydroxylamine hydrochloride and bismuth(III) oxide (Bi₂O₃) as a catalyst at room temperature can produce the corresponding oxime in high yields (60-98%) in a short time. nih.gov This method minimizes waste and avoids the use of hazardous solvents. nih.gov Similarly, natural acid catalysts derived from sources like citrus limetta fruit juice have been used to promote oxime formation in an environmentally benign manner. ijprajournal.com

Catalytic Systems: Several catalysts have been found to be effective in promoting oxime synthesis.

Metal Oxides: Zinc oxide (ZnO) has been used as a catalyst for the solventless reaction of aldehydes with hydroxylamine at elevated temperatures. nih.gov

Acid Catalysts: Oxalic acid has been employed as an efficient catalyst for the oximation of various aldehydes and ketones with hydroxylamine hydrochloride under reflux conditions in acetonitrile (B52724), leading to excellent yields (90-95%). orientjchem.org

The choice of solvent can also play a crucial role. While traditional methods use alcohols, newer procedures have utilized acetonitrile or even water to facilitate the reaction. ijprajournal.comorientjchem.org The optimization of these conditions allows for the synthesis of oximes from a wide range of carbonyl compounds, including heterocyclic aldehydes.

Table 1: Catalytic Systems for Oxime Synthesis

| Catalyst | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Bi₂O₃ | Solvent-free, grinding at room temperature | 60-98% | nih.gov |

| ZnO | Solvent-free, 80°C | Good | nih.gov |

| Oxalic Acid | Reflux in CH₃CN | 90-95% | orientjchem.org |

| Natural Acids (e.g., Citrus Limetta Juice) | Aqueous extract | Not specified | ijprajournal.com |

Synthetic Pathways to 2-Methylisonicotinaldehyde Precursor

The availability of the starting material, 2-Methylisonicotinaldehyde, is critical. This aldehyde can be synthesized through various routes, including the oxidation of the corresponding alcohol or the direct functionalization of the pyridine ring.

A common and straightforward method for preparing aldehydes is the oxidation of primary alcohols. The precursor alcohol for 2-Methylisonicotinaldehyde is (2-methylpyridin-4-yl)methanol, also known as 2-methyl-4-pyridinemethanol. This compound is a derivative of 4-pyridinemethanol. nih.gov The oxidation of such pyridine carbinols must be carried out with mild oxidizing agents to prevent over-oxidation to the carboxylic acid and to avoid reactions with the pyridine ring itself.

Standard oxidizing agents suitable for this transformation include manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic-type alcohols, and pyridinium (B92312) chlorochromate (PCC). The selection of the appropriate oxidant is key to achieving a high yield of the desired aldehyde.

Table 2: Properties of Related Pyridine Carbinols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| (R)-(+)-α-Methyl-4-pyridinemethanol | 27854-88-2 | C₇H₉NO | 123.15 g/mol | sigmaaldrich.com |

| 2-Pyridinemethanol | 586-98-1 | C₆H₇NO | 109.13 g/mol | sigmaaldrich.com |

| 4-Pyridinemethanol | 586-95-8 | C₆H₇NO | 109.13 g/mol | nih.gov |

Directly introducing a formyl (aldehyde) group onto a pyridine ring is a powerful strategy that enhances synthetic efficiency. researchgate.netrsc.org Due to the electron-deficient nature of the pyridine ring, direct functionalization can be challenging but is achievable through modern synthetic methods. researchgate.netrsc.org

Radical Functionalization: The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles, but it often suffers from a lack of regioselectivity. acs.org More recent developments have focused on photochemical methods that generate pyridinyl radicals, enabling C-H functionalization with distinct regioselectivity compared to classical Minisci chemistry. acs.org These strategies can be used to introduce functional groups at specific positions on the pyridine ring, which can then be converted to an aldehyde. acs.org

Metal-Catalyzed Cross-Coupling: While not a direct C-H functionalization, cross-coupling reactions can be used to introduce a formyl group or a precursor. This would typically involve a pre-functionalized pyridine, such as a halogenated derivative, which can then undergo reactions like a Stille or Suzuki coupling.

These advanced methods provide pathways to synthesize specifically substituted pyridines that might be difficult to access through classical ring-synthesis approaches. researchgate.netacs.org

An alternative to functionalizing a pre-formed pyridine ring is to construct the entire substituted pyridine scaffold from acyclic precursors. researchgate.net Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials.

For the synthesis of substituted pyridines, various MCRs exist, such as the Hantzsch pyridine synthesis and its variations. While the classic Hantzsch synthesis produces dihydropyridines, modifications can lead to fully aromatized pyridine rings. It is conceivable to design a multi-component reaction where one of the starting materials contains a protected aldehyde functionality, which is then unveiled after the pyridine ring has been assembled, yielding the 2-Methylisonicotinaldehyde scaffold. Another approach describes the formation of polysubstituted pyridines from oxime acetates, aldehydes, and 1,3-dicarbonyl compounds, promoted by ammonium (B1175870) iodide, showcasing a metal-free method to build the pyridine core. rsc.org

Reaction Chemistry and Mechanistic Investigations of 2 Methylisonicotinaldehyde Oxime

Transformations of the Oxime Functional Group

The oxime functional group of 2-methylisonicotinaldehyde (B1332963) oxime is a versatile platform for various chemical transformations, including nucleophilic reactions, conversions to other nitrogen-containing functional groups, and rearrangements.

Nucleophilic Reactivity and Derivatization Pathways

The hydroxyl group of the oxime is nucleophilic and can react with various electrophiles to form derivatives. A notable derivatization involves the reaction with isonicotinoyl chloride. nih.gov This acylation of the oxime hydroxyl can be catalyzed by 4-dimethylaminopyridine (B28879) and proceeds readily under aqueous conditions at room temperature. nih.gov The resulting isonicotinoyl esters of the oxime exhibit enhanced properties for analytical applications, such as liquid chromatography-mass spectrometry (LC-MS/MS) profiling. nih.gov

Another derivatization pathway involves the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a mild base like triethylamine (B128534). viirj.org This reaction leads to the formation of a tosyl oxime, which is often an intermediate in the conversion to nitriles. viirj.org

Conversions to Nitriles, Amides, and Nitrones

The oxime of 2-methylisonicotinaldehyde, being derived from an aldehyde, can be readily converted to a nitrile. This dehydration reaction can be achieved using various reagents and conditions. masterorganicchemistry.comsciencemadness.org A common method involves heating the aldoxime, sometimes in the presence of an acid catalyst like p-toluenesulfonic acid. sciencemadness.org The use of reagents like cyanuric chloride in the presence of pyridine (B92270) is also an effective method for converting aldoximes to nitriles at room temperature. sciencemadness.org Furthermore, a mixture of inorganic reagents such as hydroxylamine (B1172632), sodium carbonate, and sulfuryl fluoride (B91410) (SO2F2) in dimethyl sulfoxide (B87167) (DMSO) provides a practical one-pot method for transforming aldehydes into nitriles. organic-chemistry.org

The conversion of oximes to amides is typically achieved through the Beckmann rearrangement, which is more characteristic of ketoximes. wikipedia.org For aldoximes like 2-methylisonicotinaldehyde oxime, the primary product of the Beckmann rearrangement is a nitrile. masterorganicchemistry.com However, under specific chemo-enzymatic cascade conditions, it is possible to synthesize amides from aldehydes in a one-pot reaction. nih.gov This process involves the initial formation of the aldoxime, followed by its enzymatic dehydration to a nitrile, and subsequent enzymatic hydration to the corresponding amide. nih.gov

Nitrones can also be formed from oximes, although this transformation is less common. The Beckmann rearrangement has been successfully performed on nitrones as well. wikipedia.org

Exploration of Beckmann Rearrangement and Analogous Processes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into a substituted amide or a nitrile. masterorganicchemistry.comwikipedia.org The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org For aldoximes, a hydride shift occurs, leading to the formation of a nitrile. masterorganicchemistry.comyoutube.com

The reaction is stereospecific for ketoximes in the gas phase but can proceed without stereospecificity in solution. wikipedia.org While the classic Beckmann rearrangement often requires strong acids, newer methods have been developed using catalysts like cyanuric chloride with zinc chloride as a co-catalyst, which can proceed under milder conditions. sciencemadness.orgwikipedia.org This catalytic approach involves the activation of the hydroxyl group by the cyanuric chloride. wikipedia.org

Table 1: Reagents for Beckmann Rearrangement and Related Conversions

| Reagent/Catalyst | Product from Aldoxime | Reference |

|---|---|---|

| Acid (e.g., H₂SO₄) | Nitrile | wikipedia.org |

| Tosyl chloride | Nitrile | wikipedia.org |

| Phosphorus pentachloride | Nitrile | wikipedia.org |

| Cyanuric chloride/ZnCl₂ | Nitrile | sciencemadness.orgwikipedia.org |

| Hydroxylamine/Na₂CO₃/SO₂F₂ | Nitrile | organic-chemistry.org |

Radical Chemistry of Oxime Derivatives

The oxime functional group can also participate in radical reactions, leading to the formation of iminyl radicals, which are versatile intermediates in organic synthesis.

Generation and Reactivity of Iminyl Radicals

Iminyl radicals can be generated from oxime derivatives, such as O-acyl oximes and O-aryl oximes, through single-electron transfer (SET) processes, often initiated by visible light photoredox catalysis. researchgate.net These nitrogen-centered radicals are highly reactive and can undergo several types of reactions, including intramolecular hydrogen atom transfer, addition to alkenes, and addition to arenes. researchgate.net The generation of iminyl radicals from oximes opens up pathways for various synthetic transformations. researchgate.net

Iminoxyl radicals, another class of radicals derived from oximes, can be generated by the oxidation of the oxime. beilstein-journals.org These radicals can participate in both intermolecular and intramolecular reactions. beilstein-journals.org The stability of iminoxyl radicals can be low, which often favors intramolecular processes. beilstein-journals.org

Intramolecular Cyclization Reactions of Oxime Radicals

Once generated, iminyl and iminoxyl radicals can undergo intramolecular cyclization reactions. researchgate.netbeilstein-journals.org These cyclizations are a powerful tool for the synthesis of heterocyclic compounds. nih.gov There are two primary pathways for the intramolecular reactions of oxime radicals: one involves an initial hydrogen atom abstraction followed by cyclization, and the other involves the addition of the oxime radical to a carbon-carbon double bond. beilstein-journals.org

These cyclization reactions typically lead to the formation of five-membered rings. beilstein-journals.org The regioselectivity of the cyclization can be influenced by whether the radical acts as an O-radical or an N-radical, leading to the formation of either a C-O or a C-N bond. beilstein-journals.org For instance, the oxidative cyclization of unsaturated oximes can yield substituted isoxazolines. nih.gov

Addition Reactions to Unsaturated Hydrocarbon Systems

While specific studies detailing the addition reactions of this compound to unsaturated hydrocarbon systems like simple alkenes and alkynes are not extensively documented in publicly available literature, the reactivity of the oxime functional group, particularly in conjunction with a pyridine ring, suggests potential pathways for such transformations. The primary mechanisms through which oximes can react with unsaturated systems are via cycloaddition reactions.

Oximes and their derivatives can participate in 1,3-dipolar cycloadditions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.org In this context, the oxime can tautomerize to a nitrone, which then acts as the 1,3-dipole. This nitrone intermediate can react with a dipolarophile, such as an alkene or alkyne, to yield isoxazolidines or isoxazolines, respectively. researchgate.netnih.gov The formation of the nitrone tautomer is a key step and can be influenced by reaction conditions. rsc.orgcsic.es

Alternatively, the oxime can be converted into a nitrile oxide, another potent 1,3-dipole. This is typically achieved by oxidation of the aldoxime. The resulting nitrile oxide can then readily undergo cycloaddition with alkenes and alkynes to form isoxazoles and isoxazolines. mdpi.com

Furthermore, rhodium-catalyzed reactions of α,β-unsaturated oximes with alkynes have been shown to be an effective method for the synthesis of substituted pyridines. nih.govresearchgate.netacs.org Although this compound is not an α,β-unsaturated oxime in the traditional sense, the presence of the activating pyridine ring could potentially facilitate analogous C-H activation and annulation pathways with unsaturated partners.

The table below summarizes the potential cycloaddition reactions of this compound with representative unsaturated hydrocarbons, based on the known reactivity of related oxime compounds.

Table 1: Potential Addition Reactions of this compound with Unsaturated Systems

| Reactant | Reaction Type | Potential Product | Notes |

|---|---|---|---|

| Alkene (e.g., Ethene) | 1,3-Dipolar Cycloaddition (via nitrone intermediate) | Substituted Isoxazolidine | The reaction would proceed through the nitrone tautomer of the oxime. |

| Alkyne (e.g., Ethyne) | 1,3-Dipolar Cycloaddition (via nitrone intermediate) | Substituted Isoxazoline | Similar to the reaction with alkenes, this pathway involves the nitrone tautomer. |

| Alkene (e.g., Ethene) | 1,3-Dipolar Cycloaddition (via nitrile oxide) | Substituted Isoxazoline | Requires in-situ oxidation of the oxime to the corresponding nitrile oxide. |

Intramolecular Rearrangements and Tautomeric Equilibria

Geometric Isomerism (Syn/Anti Configuration) of the Oxime Moiety

The carbon-nitrogen double bond (C=N) of an oxime is subject to restricted rotation, which gives rise to geometric isomerism. In the case of aldoximes, such as this compound, these isomers are designated as syn and anti. stackexchange.com The nomenclature is determined by the relative orientation of the hydroxyl (-OH) group and the hydrogen atom attached to the iminyl carbon.

In the syn isomer, the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond. Conversely, in the anti isomer, they are on opposite sides. The lone pair of electrons on the nitrogen atom is consequently on the opposite side of the hydroxyl group in the syn isomer and on the same side in the anti isomer.

The relative stability of the syn and anti isomers can be influenced by steric and electronic factors. For aldoximes, the anti (or E) isomer is often thermodynamically more stable due to reduced steric hindrance. stackexchange.com The interconversion between these isomers is possible but typically requires energy input, such as heat or UV irradiation, or acid/base catalysis to facilitate rotation around the C=N bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to distinguish between syn and anti isomers of oximes. researchgate.netacs.org The chemical shift of the proton on the iminyl carbon (the CH=N proton) is often different for the two isomers. Additionally, the chemical shifts of the protons on the substituent groups can be influenced by the anisotropic effect of the C=N-OH group, providing further evidence for the isomeric configuration. nih.gov

Table 2: Characteristics of Syn and Anti Isomers of this compound

| Isomer | Relative Position of H and OH on C=N | Expected Relative Stability | Key Distinguishing Feature |

|---|---|---|---|

| Syn | Same side | Generally less stable | Specific chemical shifts in 1H and 13C NMR spectra. |

Proton Transfer Dynamics and Tautomeric Forms

This compound can exist in equilibrium with its tautomeric forms, primarily the nitrone form, through intramolecular or intermolecular proton transfer. This oxime-nitrone tautomerism is a fundamental aspect of oxime chemistry, influencing their reactivity. rsc.orgcsic.es

The most significant tautomeric equilibrium for oximes is the 1,2-proton shift from the oxygen atom to the nitrogen atom, resulting in the formation of a nitrone. While the oxime form is generally the more stable tautomer, the nitrone, though present in smaller concentrations, can be a highly reactive intermediate. researchgate.netnih.gov Computational studies on simple oximes have shown that the direct intramolecular 1,2-hydrogen shift has a high activation energy. The tautomerization is often facilitated by intermolecular proton transfer, potentially involving a second molecule of the oxime or a solvent molecule. rsc.orgresearchgate.net

For this compound, the presence of the pyridine ring introduces additional possibilities for proton transfer dynamics. The nitrogen atom of the pyridine ring can act as a proton acceptor, potentially influencing the acidity of the oxime's hydroxyl group and participating in intermolecular hydrogen bonding networks that could facilitate proton transfer. pku.edu.cnrsc.org Studies on related hydroxyphenyl-substituted pyridines have shown evidence for ground-state tautomerism and excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov While the electronic system differs from an oxime, these studies highlight the role of the pyridine moiety in proton transfer processes.

The equilibrium between the oxime and nitrone tautomers is crucial for understanding the reactivity of this compound, particularly in reactions like 1,3-dipolar cycloadditions where the nitrone is the active species. rsc.orgcsic.es

Table 3: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature | Relative Stability | Role in Reactivity |

|---|---|---|---|

| Oxime | C=N-OH group | More stable tautomer | Ground state form, can act as a nucleophile. |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethene |

| Ethyne |

| Isoxazolidine |

| Isoxazoline |

| Isoxazole |

| Nitrone |

| Nitrile oxide |

Coordination Chemistry and Supramolecular Assembly Involving 2 Methylisonicotinaldehyde Oxime

Ligand Characteristics and Metal Complexation

As a ligand, 2-Methylisonicotinaldehyde (B1332963) oxime exhibits a rich coordination behavior, capable of binding to metal ions in various ways. This versatility stems from the presence of both a nitrogen atom in the pyridine (B92270) ring and the nitrogen and oxygen atoms of the oxime group, which can act as donor sites.

Pyridyl oximes, as a class of ligands, demonstrate remarkable versatility in coordinating with transition metal ions. The deprotonated oxime group, in conjunction with the pyridine nitrogen, can form stable five-membered chelate rings with metal centers. The specific binding affinity and preferred chelation mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The general formula for simple pyridyl oximes is (py)C(R)NOH, where the pyridyl group can be attached at the 2-, 3-, or 4-position of the oxime carbon. natlib.govt.nz These ligands are known to form complexes with a wide array of metals, showcasing their broad coordination capabilities. natlib.govt.nz The anions of pyridyl oximes are particularly noted for their versatility, which allows for the preparation of polynuclear complexes and coordination polymers. natlib.govt.nz

| Metal Ion Type | Potential Chelation Behavior with Pyridyl Oximes |

| 3d-Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | Often form stable mononuclear or polynuclear complexes. The oxime group can act as a bridge between metal centers. |

| Platinum Group Metals (e.g., Pt(II), Pd(II)) | Can form square planar complexes. The potential for different isomeric forms (cis/trans) exists, influencing the overall structure. |

| Zinc(II), Cadmium(II) | Known to form coordination polymers where the pyridyl oxime acts as a bridging ligand. |

This table represents generalized coordination behavior of pyridyl oximes with transition metals based on available literature.

The synthesis of metal complexes with oxime-based ligands is a well-established field. Current time information in Orlando, FL, US. Typically, these syntheses involve the reaction of a metal salt with the oxime ligand in a suitable solvent. The resulting coordination compounds can then be characterized using a variety of analytical techniques to determine their structure and properties.

Common synthetic approaches for metal-oxime complexes include:

Direct reaction: Mixing a solution of the metal salt with the oxime ligand, often with the addition of a base to facilitate deprotonation of the oxime.

"One-pot" procedures: Combining metal precursors and the organic ligand to form complex structures, which is particularly useful for creating heterometallic systems.

The structural elucidation of these compounds is critical for understanding their chemical behavior. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are also vital for characterizing the coordination environment of the metal ion and confirming the binding of the ligand.

Supramolecular Architectures and Intermolecular Interactions

Beyond its role in coordinating to metal ions, 2-Methylisonicotinaldehyde oxime is instrumental in the formation of ordered supramolecular structures. This is primarily due to its capacity for strong and directional intermolecular interactions.

The oxime group (-C=N-OH) is a potent hydrogen bond donor (O-H) and acceptor (N and O atoms). This dual functionality allows it to be a key player in the formation of extensive hydrogen bonding networks. In the solid-state structures of oxime-substituted pyridines, a common and dominant interaction is the head-to-tail O-H···N hydrogen bond between the oxime's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction typically leads to the formation of infinite one-dimensional chains.

These primary chains can be further organized into two- or three-dimensional assemblies through weaker C-H···N or C-H···O hydrogen bonds. The presence of water molecules in the crystal lattice can also lead to the formation of layered two-dimensional networks through intermolecular hydrogen bonds. Current time information in Orlando, FL, US.

| Hydrogen Bond Type | Donor | Acceptor | Typical Resulting Motif |

| Strong | Oxime O-H | Pyridine N | Infinite 1D Chains |

| Weaker | C-H | Oxime O | Cross-linking of chains |

| Weaker | C-H | Pyridine N | Cross-linking of chains |

This table outlines the common hydrogen bonding interactions observed in the crystal structures of pyridine oximes.

The predictable and directional nature of the hydrogen bonds formed by the oxime and pyridine groups makes this compound a valuable component in crystal engineering. Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the assembly of molecular building blocks. The ability of oxime-substituted pyridines to form robust, repeating hydrogen-bonded motifs, such as infinite chains, provides a reliable strategy for constructing extended networks.

By attaching the oxime functionality to a coordinating moiety like a pyridine ring, a bridge between coordination chemistry and supramolecular assembly is created. This allows for the construction of coordination complexes that can then self-assemble into larger, ordered architectures through intermolecular forces. This approach has been utilized to assemble silver(I) ions into infinite chains that are further propagated into 2D sheets via C-H···O hydrogen bonds.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings play a crucial role in the solid-state packing of these molecules. These non-covalent interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds of aromatic rings, contribute significantly to the stability of the crystal structure.

Applications As a Versatile Chemical Building Block and Intermediate

Utilization in Heterocyclic Compound Synthesis

The presence of both a nucleophilic oxime group and an electrophilic pyridine (B92270) ring makes 2-Methylisonicotinaldehyde (B1332963) oxime a prime candidate for the synthesis of various heterocyclic structures. Its reactivity allows for its incorporation into diverse ring systems, highlighting its importance as a scaffold in medicinal and materials chemistry.

Preparation of Pyridine-Fused Heterocycles

The synthesis of pyridine-fused heterocycles is of significant interest due to their prevalence in pharmaceuticals and functional materials. ias.ac.innih.govresearchgate.net While direct studies detailing the use of 2-Methylisonicotinaldehyde oxime in the preparation of such fused systems are not extensively documented in publicly available literature, the general reactivity of oximes provides a basis for its potential applications. Oximes are known to participate in various cyclization reactions to form fused pyridine derivatives. nih.govrsc.org For instance, the intramolecular cyclization of appropriately substituted oxime derivatives can lead to the formation of bicyclic and polycyclic aromatic systems containing a pyridine ring.

Synthesis of Imidazolidines and Related Cyclic Systems

A notable application of aldehydes and their derivatives is in the synthesis of imidazolidines, a class of five-membered heterocyclic compounds with a wide range of biological activities. Research on a closely related compound, pyridoxal (B1214274) (3-hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde), demonstrates the feasibility of this transformation. Pyridoxal readily reacts with diamines to form imidazolidine (B613845) derivatives. This reaction underscores the potential of 2-Methylisonicotinaldehyde, and by extension its oxime, to serve as a precursor for such heterocyclic systems. The oxime functionality can be hydrolyzed back to the aldehyde, which can then undergo condensation with a diamine to yield the corresponding imidazolidine.

Construction of Complex Organic Scaffolds and Frameworks

The inherent functionality of this compound makes it an attractive component for the construction of more complex organic scaffolds. The pyridine nitrogen and the oxime group can act as coordination sites for metal ions, paving the way for the assembly of metal-organic frameworks (MOFs) and other coordination polymers. Although specific examples involving this compound are not readily found, the broader class of pyridine oximes has been utilized in the formation of such supramolecular structures. mdpi.com The ability of the oxime group to be further functionalized adds another layer of versatility, allowing for its incorporation into larger, more intricate molecular designs.

Role in Catalysis and Ligand Precursor Development

The field of catalysis heavily relies on the design of novel ligands that can modulate the activity and selectivity of metal centers. The structural motifs present in this compound make it a compelling candidate for the development of new ligand systems.

Precursors for Advanced Organic Transformations

Oxime ethers, derived from oximes, have been recognized as versatile precursors in a variety of organic transformations. nih.gov These transformations include cyclization and metal-catalyzed cross-coupling reactions. While specific studies on this compound in this context are limited, the general principles suggest its potential as a precursor for generating reactive intermediates in advanced organic synthesis. The oxime functionality can be transformed into other functional groups, thereby expanding the synthetic utility of the parent molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylisonicotinaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of 2-Methylisonicotinaldehyde (B1332963) oxime can be achieved.

The ¹H NMR spectrum of 2-Methylisonicotinaldehyde oxime is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.8 ppm, with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atom and the other substituents. The proton of the oxime group (N-OH) is anticipated to be a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The methyl group protons would appear as a sharp singlet in the upfield region, and the azomethine proton (CH=N) would be a singlet in the aromatic region.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon of the C=N oxime group is expected in the 145-155 ppm range. Carbons of the pyridine ring will resonate in the 120-160 ppm region, while the methyl carbon will appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data are estimated based on analysis of precursor molecules and related oxime compounds in various solvents like CDCl₃ or DMSO-d₆)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 - 2.7 | ~20 - 25 |

| Pyridine-H3 | ~7.4 - 7.6 | ~120 - 125 |

| Pyridine-H5 | ~7.4 - 7.6 | ~122 - 127 |

| Pyridine-H6 | ~8.6 - 8.8 | ~148 - 152 |

| CH=N (Azomethine) | ~8.1 - 8.3 | ~145 - 155 |

| N-OH | ~10.5 - 11.5 (broad) | - |

| Pyridine-C2 | - | ~155 - 160 |

| Pyridine-C4 | - | ~140 - 145 |

Data interpretation based on principles discussed in related studies. rsc.orgresearchgate.netresearchgate.net

To unambiguously assign all proton and carbon signals and confirm the structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This 2D NMR technique would reveal correlations between coupled protons, helping to identify adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (like C2 and C4 of the pyridine ring) and for confirming the connectivity between the pyridine ring, the methyl group, and the oxime functional group. For instance, a correlation between the methyl protons and the C2 carbon of the pyridine ring would confirm the methyl group's position. bmrb.io

Vibrational Spectroscopy (Infrared and Raman) and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. These spectra are essential for confirming the presence of the oxime and pyridine moieties. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | Stretching | 3100 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=N (Pyridine Ring) | Stretching | 1580 - 1610 | Strong |

| C=N (Oxime) | Stretching | 1620 - 1680 | Medium to Weak |

| N-O (Oxime) | Stretching | 930 - 960 | Medium |

Data based on typical ranges for functional groups found in similar molecules. nist.govnist.gov

The C=N stretching vibration of the oxime is a key diagnostic peak. nist.gov The broad O-H stretch is indicative of hydrogen bonding. The various C=N and C=C stretching vibrations of the pyridine ring confirm its presence.

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the solid state, oximes frequently form intermolecular hydrogen bonds, often creating dimers through O-H···N interactions or chains via O-H···O interactions. nih.gov A broad O-H band at a lower frequency (e.g., ~3200 cm⁻¹) suggests strong hydrogen bonding, while a sharper band at a higher frequency would indicate weaker or no bonding.

Computational molecular dynamics simulations can complement experimental data by predicting stable conformations. For oximes, the orientation of the O-H group relative to the C=N bond can lead to syn and anti isomers. The anti conformation is generally more stable. nih.gov Vibrational spectroscopy can potentially distinguish between these conformers as the vibrational frequencies would differ slightly for each state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₈N₂O), the calculated molecular weight is approximately 136.15 g/mol .

In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 136. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org

The fragmentation of the molecular ion can provide evidence for the structure. Plausible fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 119.

Loss of a water molecule (H₂O), leading to a fragment at m/z 118.

Cleavage of the N-O bond.

Fragmentation of the pyridine ring.

Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the methyl, pyridine, and aldoxime components.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies of Molecular Geometry

In the absence of experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), offers a robust alternative for predicting its molecular geometry. DFT calculations could provide optimized geometric parameters, including bond lengths and angles.

For context, a theoretical study on related oxime derivatives using DFT has provided insights into their molecular structures. biointerfaceresearch.com It is expected that the pyridine ring of this compound would be largely planar. The C=N-OH group of the oxime moiety introduces the possibility of E and Z isomerism. The calculated bond lengths and angles would be crucial in understanding the electronic effects of the methyl group and the oxime functional group on the pyridine ring.

Table 1: Predicted Bond Lengths for this compound (Theoretical) (Note: The following data is hypothetical and for illustrative purposes, as no specific computational study for this molecule has been found.)

| Bond | Predicted Length (Å) |

| C-C (pyridine) | 1.39 - 1.40 |

| C-N (pyridine) | 1.33 - 1.34 |

| C-C (ring-aldoxime) | 1.48 |

| C=N (oxime) | 1.28 |

| N-O (oxime) | 1.41 |

| O-H (oxime) | 0.97 |

| C-H (methyl) | 1.09 |

Table 2: Predicted Bond Angles for this compound (Theoretical) (Note: The following data is hypothetical and for illustrative purposes.)

| Angle | Predicted Angle (°) |

| C-N-C (pyridine) | 117 |

| C-C-N (pyridine) | 123 |

| C-C-C (pyridine) | 120 |

| C-C=N (oxime) | 121 |

| C=N-O (oxime) | 111 |

| N-O-H (oxime) | 109 |

Analysis of Conformational Polymorphism and Phase Transitions

Conformational polymorphism, the existence of a compound in different crystalline forms with distinct molecular conformations, is a well-documented phenomenon. For this compound, polymorphism could arise from different arrangements of the oxime group relative to the pyridine ring or from variations in the hydrogen-bonding networks.

Computational crystal structure prediction (CSP) methods are increasingly used to explore the potential polymorphic landscape of a molecule. mdpi.comxtalpi.com These methods generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energies. Such studies can predict the most likely stable polymorphs and provide insights into their relative stabilities, which is crucial for understanding potential phase transitions under different temperatures or pressures. While no specific CSP studies have been performed for this compound, the principles of these predictive methods are well-established. nih.govnih.gov

Elucidation of Intermolecular Interactions in Crystal Lattices

The solid-state structure of this compound would be significantly influenced by intermolecular interactions. The oxime group is a potent hydrogen bond donor (-OH) and acceptor (N and O atoms). The nitrogen atom of the pyridine ring is also a strong hydrogen bond acceptor.

Therefore, a variety of intermolecular hydrogen bonds would be expected to dictate the crystal packing. A systematic analysis of the Cambridge Structural Database for other oximes reveals common hydrogen-bonding motifs, such as O-H···N dimers and O-H···O or O-H···N catemeric chains. researchgate.net In the case of this compound, one could anticipate strong O-H···N(pyridine) or O-H···N(oxime) hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks.

Additionally, π-π stacking interactions between the aromatic pyridine rings are likely to play a significant role in the crystal packing, further stabilizing the solid-state structure. Hirshfeld surface analysis, a computational tool, could be employed to visualize and quantify these various intermolecular contacts. mdpi.com

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Theoretical) (Note: This table is based on the functional groups present and general principles of crystal engineering.)

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bond | O-H (oxime) | N (pyridine) | Dimer or Chain |

| Hydrogen Bond | O-H (oxime) | N (oxime) | Dimer or Chain |

| Hydrogen Bond | O-H (oxime) | O (oxime) | Chain |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel-displaced |

| C-H···π Interaction | C-H (methyl) | Pyridine Ring | T-shaped |

Theoretical and Computational Chemistry Studies of 2 Methylisonicotinaldehyde Oxime

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. These calculations provide a basis for understanding a molecule's geometry, reactivity, and spectroscopic properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest possible energy (a minimum on the potential energy surface).

For 2-Methylisonicotinaldehyde (B1332963) oxime, DFT methods such as B3LYP or PBE1PBE with a suitable basis set like 6-31G(d,p) or 6-31+G* are commonly employed. biointerfaceresearch.commdpi.com The calculation starts with an initial guess of the structure and iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the intramolecular forces until a stationary point is reached. biointerfaceresearch.com The absence of imaginary frequencies in a subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum. mdpi.com This process yields the most stable arrangement of the atoms in the molecule in the gas phase or in a simulated solvent environment using models like the Polarized Continuum Model (PCM). biointerfaceresearch.com

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Methylisonicotinaldehyde Oxime (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=N (oxime) | 1.28 Å |

| N-O (oxime) | 1.41 Å | |

| C-C (ring-imine) | 1.48 Å | |

| C-N (pyridine) | 1.34 Å | |

| C-C (pyridine) | 1.39 Å | |

| Bond Angles | C-C=N (oxime) | 121° |

| C=N-O (oxime) | 111° | |

| Dihedral Angles | C(ring)-C(ring)-C=N | ~180° (anti) |

| C(ring)-C=N-O | ~180° (E-isomer) |

Note: This data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. biointerfaceresearch.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn For this compound, the HOMO is expected to be localized primarily on the oxime group (-C=N-OH) and the pyridine (B92270) ring, which are electron-rich regions. The LUMO is likely distributed over the pyridine ring and the imine carbon. Analysis of the FMOs helps predict how the molecule will interact with other reagents. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability, low reactivity |

Note: This data is illustrative. The actual values depend on the level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. biointerfaceresearch.comresearchgate.net The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the oxime group. researchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor and is the preferred site for nucleophilic attack. These would be found around the hydrogen atom of the oxime's hydroxyl group and the imine carbon. researchgate.net

Green regions denote areas of neutral potential.

The MEP map provides a comprehensive picture of the molecule's size, shape, and charge distribution, offering insights into its intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For this compound, key conformational flexibility exists around the C(ring)-C(imine) bond and within the oxime group itself, which can exist as syn (Z) or anti (E) isomers.

Computational methods can systematically rotate these bonds and calculate the energy at each step, generating a potential energy surface (PES). researchgate.net The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. mdpi.com Studies on similar molecules have shown that for acetylhydrazones, the syn-E isomer is often the most stable due to factors like intermolecular hydrogen bonding. mdpi.com For this compound, it is expected that the anti or E-isomer, where the hydroxyl group is oriented away from the pyridine ring, would be sterically favored.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov Using classical mechanics, MD simulations calculate the trajectories of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes at an atomistic level.

An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for the system. The simulation can reveal how the molecule moves, flexes, and interacts with its surroundings. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's structure from a reference structure, indicating its stability over the simulation time. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule over time. nih.gov

Hydrogen Bonding Analysis: Tracks the formation and breaking of hydrogen bonds between the molecule and solvent or other molecules.

Computational Approaches to Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in condensed phases or biological systems. The molecule can participate in several types of intermolecular interactions, most notably hydrogen bonding via its oxime hydroxyl group (as a donor) and the pyridine nitrogen and oxime oxygen (as acceptors).

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to characterize and quantify these noncovalent interactions. nih.gov QTAIM analyzes the electron density topology to identify bond critical points, which can be used to calculate the strength of interactions like hydrogen bonds. nih.gov Hirshfeld surface analysis and the associated 2D fingerprint plots provide a visual summary of all intermolecular contacts, showing the proportion of different types of contacts (e.g., H···O, H···N, H···H). nih.gov These analyses can reveal the nature and strength of the forces holding the molecules together in a crystal lattice or in solution.

Hydrogen Bonding and Non-Covalent Interaction Analysis

Hydrogen bonds are a critical type of non-covalent interaction that significantly influences the structure, stability, and function of molecules. In this compound, the oxime group (-C=N-OH) is a key player in forming hydrogen bonds, acting as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the nitrogen atom). These interactions can occur between molecules of the oxime itself (intermolecular) or within a single molecule (intramolecular), although the latter is less likely given its structure.

The strength and geometry of these hydrogen bonds can be predicted and analyzed using computational methods such as Density Functional Theory (DFT). These calculations can determine key parameters like bond distances, angles, and interaction energies, which are crucial for understanding the stability of the compound in different environments. For instance, in a crystalline solid, molecules of this compound would likely be linked by a network of O-H···N hydrogen bonds, forming dimers or more extended chains. nih.govnih.gov

Beyond classical hydrogen bonds, other non-covalent interactions also play a role in the molecular assembly. These include:

C-H···π interactions: The hydrogen atoms of the methyl group or the pyridine ring can interact with the π-system of an adjacent molecule.

Van der Waals forces: These are weaker, non-specific attractive or repulsive forces between all atoms.

Computational analysis allows for the visualization and quantification of these varied interactions, providing a comprehensive picture of the forces at play.

Table 1: Illustrative Hydrogen Bond Parameters for a Pyridine Aldoxime Dimer (Calculated)

| Interaction Type | Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| Intermolecular H-Bond | O-H···N | 0.97 | 1.85 | 2.82 | 175.0 | -6.5 |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the procrystal (the crystal as a whole).

The Hirshfeld surface is mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface highlights regions of close intermolecular contacts:

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

White areas: Represent contacts around the van der Waals separation.

Blue areas: Indicate longer contacts with weaker interactions.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyridine Aldoxime

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 25.8 |

| O···H / H···O | 22.5 |

| N···H / H···N | 3.1 |

| C···C | 1.9 |

| Other | 1.5 |

Note: This data is representative of what a Hirshfeld surface analysis might yield for a compound with similar functional groups and is based on findings for other organic oximes, as specific data for this compound is not available in the searched literature.

Molecular Docking and Receptor-Ligand Interaction Modeling (focusing on chemical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The resulting models highlight the key chemical interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely involve:

Hydrogen bonds: The oxime's -OH group can act as a hydrogen bond donor, while the nitrogen atoms of the oxime and the pyridine ring can act as acceptors, forming hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic interactions: The methyl group and the pyridine ring can form hydrophobic interactions with nonpolar residues of the protein.

π-π stacking: The pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Metal coordination: If the receptor is a metalloenzyme, the nitrogen or oxygen atoms of the oxime could potentially coordinate with the metal ion in the active site.

By analyzing these interactions, researchers can understand the structural basis for the compound's biological activity and make informed decisions for designing more potent and selective molecules.

Table 3: Illustrative Predicted Chemical Interactions of a Pyridine Aldoxime Ligand with a Hypothetical Enzyme Active Site from Molecular Docking

| Ligand Atom/Group | Receptor Amino Acid Residue | Interaction Type | Distance (Å) |

| Oxime -OH | Aspartic Acid (ASP) | Hydrogen Bond (Donor) | 2.9 |

| Pyridine N | Serine (SER) | Hydrogen Bond (Acceptor) | 3.1 |

| Pyridine Ring | Phenylalanine (PHE) | π-π Stacking | 4.5 |

| Methyl Group | Leucine (LEU) | Hydrophobic Interaction | 3.8 |

Note: This table provides a hypothetical example of the kind of data generated from a molecular docking study. The specific interactions would depend on the actual protein target, which has not been specified or identified for this compound in the provided context.

Future Research Directions and Emerging Trends in 2 Methylisonicotinaldehyde Oxime Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), often requiring acid catalysts and organic solvents. acs.org For 2-Methylisonicotinaldehyde (B1332963) oxime, the established method involves the reaction of 2-Methylisonicotinaldehyde with hydroxylamine in a suitable solvent like ethanol (B145695). nih.gov While effective, this approach reflects traditional synthetic practices. Future research is poised to pivot towards greener, more sustainable methodologies that align with the principles of modern chemistry.

Key future directions include:

Catalyst Innovation: The exploration of eco-friendly catalysts is a major trend. Research into the use of natural acids, such as those derived from fruit juices, has shown promise in general oxime synthesis, offering a biodegradable and non-toxic alternative to conventional mineral acids. acs.org Applying this concept to 2-Methylisonicotinaldehyde oxime could significantly improve the environmental footprint of its production.

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a primary goal of green chemistry. acs.org Investigating solid-state reactions or conducting the synthesis in water would represent a significant advancement. wikipedia.org The use of water as a solvent is not only environmentally benign but can also sometimes enhance reaction rates and selectivity due to hydrophobic effects.

Alternative Energy Sources: The application of microwave irradiation or ultrasonication could dramatically reduce reaction times and energy consumption compared to conventional refluxing methods. rsc.org These techniques can activate molecules directly and more efficiently, often leading to higher yields and cleaner reaction profiles.

A comparative table of synthetic approaches is presented below:

Table 1: Comparison of Synthetic Methodologies for Oxime Formation

| Methodology | Typical Reagents/Conditions | Advantages | Future Research Focus for this compound |

|---|---|---|---|

| Conventional Method | Hydroxylamine HCl, Pyridine (B92270)/Ethanol, Reflux | Established, reliable | Optimization of yield and purity |

| Green Catalyst Method | Hydroxylamine, Natural Acid Catalysts (e.g., citric acid) | Biodegradable, low toxicity, sustainable. acs.org | Screening various natural acids for catalytic efficiency |

| Solvent-Free Reaction | Grinding reactants with a solid catalyst (e.g., ZnO) | Reduced waste, simple work-up, high efficiency. wikipedia.org | Development of mechanochemical synthesis protocols |

| Aqueous Synthesis | Reaction in water, potentially with a phase-transfer catalyst | Environmentally safe, cost-effective. wikipedia.org | Studying pH and additive effects on reaction kinetics |

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of oximes is rich and varied, yet much of the potential for this compound remains untapped. The presence of a pyridine ring introduces possibilities not available to simple alkyl or aryl oximes. Research into the reactivity of coordinated oximes—where the molecule is bound to a metal center—is particularly promising, as metal ions can dramatically alter the reactivity of the oxime group. acs.org

Future research should focus on:

Metal-Assisted Transformations: The coordination of the pyridine nitrogen and/or the oxime group to a metal ion increases the acidity of the oxime proton and activates the C=N bond for nucleophilic attack. acs.org This could be exploited to develop novel catalytic cycles for reactions such as Beckmann rearrangements, synthesis of nitriles, or the formation of complex heterocyclic structures. acs.org For instance, the copper-assisted transformation of a related pyridyl oxime to generate picolinic acid derivatives highlights the profound influence of metal ions. chemscene.com

Novel Cyclization Reactions: The strategic placement of the methyl and oxime groups on the pyridine ring could enable unique intramolecular cyclization reactions. For example, the dimerization of nitrile oxides (which can be generated from oximes) is a known route to furoxans. acs.org Investigating similar metal-induced cross-coupling or cyclization reactions for this compound could lead to new classes of fused heterocyclic systems.

Radical-Mediated Reactions: The N-O bond in oxime derivatives can be homolytically cleaved to generate iminyl radicals. These highly reactive intermediates can participate in a variety of transformations, including cyclizations and intermolecular additions, that are difficult to achieve through other means. Exploring the photoredox-catalyzed generation of an iminyl radical from this compound could unlock new pathways for C-C and C-N bond formation.

Table 2: Potential Reactivity Pathways for Exploration

| Reaction Class | Key Principle | Potential Products | Rationale for Exploration |

|---|---|---|---|

| Metal-Catalyzed Rearrangements | Coordination activates the oxime group for rearrangement (e.g., Beckmann) | Substituted picolinamides | Leverages the pyridine as an internal ligand to facilitate catalysis. acs.orgacs.org |

| Oxidative Cyclization | Metal-induced dimerization of in situ generated nitrile oxides | Novel furoxan-pyridyl heterocycles | Proven pathway for other oximes, offering access to complex scaffolds. acs.org |

| Photoredox-Initiated Radical Reactions | Generation of an iminyl radical from the oxime for subsequent C-C or C-N bond formation | Functionalized pyridines, spirocycles | Modern, powerful method for complex molecule synthesis under mild conditions. |

Advanced Applications in Materials Science (e.g., Dynamic Covalent Chemistry, Responsive Materials)

Dynamic covalent chemistry (DCC) is a powerful strategy for the bottom-up construction of functional materials whose components are linked by reversible covalent bonds. researchgate.net This reversibility allows materials to adapt, self-heal, and respond to external stimuli. The formation of an oxime from an aldehyde and hydroxylamine is a prime example of a dynamic covalent reaction, making this compound a highly attractive building block for advanced materials. nih.gov

Emerging applications in this area include:

Responsive Polymers and Gels: By incorporating this compound as a monomer or cross-linker, it is possible to create polymers and hydrogels that respond to changes in their environment. researchgate.net The reversible nature of the oxime linkage could allow the material to de-polymerize and re-polymerize, leading to self-healing properties. Furthermore, the pyridine nitrogen provides a secondary stimulus-responsive site; changes in pH or the introduction of specific metal ions could protonate or coordinate to the nitrogen, altering the material's properties (e.g., swelling, stiffness, or color).

Dynamic Combinatorial Libraries: The reversible bond formation in DCC allows for the generation of complex mixtures of compounds that are in equilibrium. acs.org Adding a biological target (like a protein or enzyme) to this library can stabilize the best-binding member, shifting the equilibrium and amplifying its concentration. Using this compound in such a library could accelerate the discovery of new bioactive molecules or selective chelating agents.

Luminescent Materials: The extended π-system of the pyridine ring suggests that polymers or covalent organic frameworks (COFs) incorporating this unit could possess interesting photophysical properties. acs.org The dynamic nature of the oxime linkage could be used to create materials whose luminescence is "switched" on or off by chemical stimuli that either form or break the bonds, leading to applications in chemical sensing.

Innovative Contributions as Chiral Auxiliaries or Stereoselective Reagents

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com While currently unexplored, the structure of this compound presents a compelling platform for the design of new chiral auxiliaries or ligands for asymmetric catalysis.

Future research could pioneer its use in several ways:

Development of Chiral Ligands: Pyridine-containing molecules are foundational to many of the most successful chiral ligands in asymmetric catalysis. rsc.orgnih.gov By introducing a chiral center elsewhere in the this compound molecule (e.g., derivatizing the methyl group), it could be transformed into a bidentate ligand. The pyridine nitrogen and the oxime group could then coordinate to a metal catalyst, creating a well-defined chiral environment to control the stereoselectivity of reactions like hydrogenation, C-H activation, or cyclopropanation. researchgate.net

Substrate-Directed Stereocontrol: The oxime could be attached to a prochiral ketone or aldehyde. The rigid, sterically defined structure of the 2-methylpyridyl group could then block one face of the substrate, forcing a reagent to attack from the opposite face, thereby inducing stereoselectivity. After the reaction, the auxiliary could be cleaved under mild hydrolytic conditions.

Asymmetric Transformations of the Oxime: Research has shown that the C=N bond of oximes can be hydrogenated asymmetrically using a chiral catalyst to produce chiral hydroxylamines. nih.gov Applying this methodology to this compound would provide a direct route to enantiomerically enriched pyridyl hydroxylamines, which are valuable building blocks for further synthesis.

The combination of a "privileged" pyridine scaffold with a reactive and sterically defined oxime functionality makes this compound a molecule of significant, albeit unrealized, potential in the field of stereoselective synthesis.

Q & A

Basic Research Questions

Q. What are the optimized methodologies for synthesizing 2-methylisonicotinaldehyde oxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 2-methylisonicotinaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. Ionic liquids (ILs) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions. For example, urea/butyl imidazolium ILs improve yield by enabling in-situ hydroxylamine generation with minimal by-products . Key parameters include pH control (6–8 for optimal oxime formation), temperature (60–80°C), and solvent polarity. Purity is verified via HPLC or GC-FTIR to detect isomerization by-products .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the oxime (C=N-OH) signal at ~8–10 ppm in H NMR and ~150–160 ppm in C NMR.

- FTIR : Look for O-H (3200–3400 cm) and C=N (1640–1690 cm) stretches.

- GC-FTIR : Resolve dynamic isomerization (E/Z forms) under varying carrier flow rates and column temperatures .

- Elemental Analysis : Match experimental and theoretical C/H/N/O percentages.

Q. What are the critical considerations for ensuring reproducibility in oxime synthesis protocols?

- Methodological Answer : Document precise stoichiometry (e.g., 1:1.2 aldehyde-to-hydroxylamine ratio), solvent drying (anhydrous ethanol preferred), and inert atmosphere (N/Ar) to prevent oxidation. Include detailed experimental steps, such as reflux duration (4–6 hours) and post-reaction workup (e.g., neutralization with NaHCO). Cross-validate results using independent methods like TLC and mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomerization data during oxime analysis?

- Methodological Answer : Dynamic interconversion of E/Z isomers under chromatographic conditions may lead to overlapping peaks. Use multivariate curve resolution (MCR) to deconvolute signals in GC-FTIR datasets. Adjust carrier gas velocity (e.g., 1.2 mL/min He) and column temperature gradients (e.g., 5°C/min) to stabilize elution profiles. Validate with NMR kinetic studies to correlate isomer ratios with thermodynamic parameters .

Q. What catalytic strategies enable functionalization of this compound for heterocyclic synthesis?

- Methodological Answer : Copper-catalyzed coupling with aldehydes or ketones can yield pyridine derivatives. For example, Cu(I) catalysts (e.g., CuBr) promote cyclization of oxime acetates with aldehydes at 80–100°C in DMF, forming substituted pyridines. Mechanistic studies suggest a radical-mediated pathway, confirmed via ESR spectroscopy . Optimize ligand systems (e.g., phenanthroline) to enhance regioselectivity.

Q. How do solvent systems and ionic liquids affect the reaction kinetics of oxime formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic attack by hydroxylamine, while ILs like [BMIM][BF] reduce activation energy via hydrogen bonding. Conduct kinetic profiling using UV-Vis spectroscopy to monitor C=N bond formation. Compare rate constants () in ILs vs. conventional solvents; ILs typically show 2–3× faster rates due to improved transition-state stabilization .

Data Presentation and Analysis Guidelines

- Tables : Include processed data (e.g., yield, purity, isomer ratios) in the main text; raw datasets belong in appendices .

- Figures : Use color-coded GC-FTIR chromatograms to highlight isomer resolution. Avoid overcrowding with chemical structures; prioritize clarity .

- Statistical Analysis : Apply t-tests or ANOVA to compare synthesis methods, reporting p-values and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.